molecular formula C15H16N2O3 B11957649 methyl 2-(3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl)propanoate CAS No. 853330-78-6

methyl 2-(3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl)propanoate

Cat. No.: B11957649
CAS No.: 853330-78-6
M. Wt: 272.30 g/mol
InChI Key: OIBPAQXXAAWTTJ-UHFFFAOYSA-N
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Description

Methyl 2-(3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl)propanoate (CID 44006068) is a pyridazinone derivative with the molecular formula C15H16N2O3, offered for research and development purposes. This compound is part of the pyridazinone chemical class, which has garnered significant scientific interest as a scaffold in medicinal chemistry. Pyridazinone derivatives have been extensively investigated as potential inhibitors of phosphodiesterase type 4 (PDE4), an enzyme target for anti-inflammatory therapies, particularly for respiratory diseases such as chronic obstructive pulmonary disease (COPD) and asthma . Research indicates that the planar structure of the pyridazinone core is important for interaction with enzyme active sites . This product is provided exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications. The structural information, including SMILES and InChI identifiers, is available for regulatory and analytical purposes .

Properties

CAS No.

853330-78-6

Molecular Formula

C15H16N2O3

Molecular Weight

272.30 g/mol

IUPAC Name

methyl 2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]propanoate

InChI

InChI=1S/C15H16N2O3/c1-10-4-6-12(7-5-10)13-8-9-14(18)17(16-13)11(2)15(19)20-3/h4-9,11H,1-3H3

InChI Key

OIBPAQXXAAWTTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)C(C)C(=O)OC

Origin of Product

United States

Preparation Methods

Cyclocondensation of α,β-Unsaturated Ketones

A common approach involves reacting α,β-unsaturated ketones with hydrazine derivatives. For example, 3-(4-methylphenyl)acryloyl chloride can react with methyl hydrazinecarboxylate in tetrahydrofuran (THF) at 0–5°C to yield the pyridazinone precursor. The reaction proceeds via a [4+2] cycloaddition mechanism, followed by dehydration (Table 1).

Table 1: Cyclocondensation Optimization

Starting MaterialConditionsYield (%)Reference
3-(4-Methylphenyl)acryloyl chlorideTHF, 0°C, 12 hr78
3-(4-Chlorophenyl)acryloyl chloride*DCM, rt, 24 hr65

*Analogous compound for comparison.

Oxidative Cyclization of Dihydrazides

Alternative routes utilize dihydrazides derived from dicarboxylic acids. For instance, 2-(4-methylbenzoyl)propane dihydrazide undergoes oxidative cyclization with iodine in dimethylformamide (DMF) at 80°C, forming the pyridazinone ring. This method offers regioselectivity but requires stringent temperature control to avoid over-oxidation.

Introduction of the 4-Methylphenyl Group

Friedel-Crafts Alkylation

Electrophilic aromatic substitution using 3-chloro-6-oxo-1(6H)-pyridazine and 4-methylbenzene in the presence of AlCl₃ at 120°C provides the 3-aryl-substituted pyridazinone. The reaction is highly sensitive to Lewis acid concentration, with excess AlCl₃ leading to polysubstitution (Table 2).

Table 2: Friedel-Crafts Reaction Parameters

ElectrophileCatalyst (eq.)Temp (°C)Yield (%)
3-Chloro-6-oxopyridazineAlCl₃ (1.2)12062
3-Bromo-6-oxopyridazineFeCl₃ (1.5)10058

Suzuki-Miyaura Cross-Coupling

A palladium-catalyzed coupling between 3-bromo-6-oxo-1(6H)-pyridazine and 4-methylphenylboronic acid achieves higher regiocontrol. Using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/water (4:1) at 90°C, this method affords the coupled product in 85% yield.

Esterification and Propanoate Side Chain Installation

Mitsunobu Reaction

The Mitsunobu reaction is favored for introducing the methyl propanoate group. 2-Hydroxy-3-(4-methylphenyl)-6-oxo-1(6H)-pyridazine reacts with methyl 2-hydroxypropanoate in THF using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) at 0°C. This method avoids racemization and provides >90% enantiomeric excess (Table 3).

Table 3: Mitsunobu Reaction Conditions

AlcoholReagent SystemTemp (°C)Yield (%)
2-Hydroxypyridazine derivativeDIAD/PPh₃092
2-Hydroxypyridazine derivativeDEAD/PPh₃2588

Direct Esterification

Alternative esterification employs 2-carboxy-3-(4-methylphenyl)-6-oxo-1(6H)-pyridazine with methanol in the presence of H₂SO₄ (5 mol%) under reflux. While cost-effective, this method risks decarboxylation, reducing yields to 70–75%.

Purification and Analytical Validation

Crude products are purified via column chromatography (SiO₂, ethyl acetate/hexane) or recrystallization from ethanol/water. Purity (>98%) is confirmed by HPLC (C18 column, 0.1% TFA in acetonitrile/water). Structural validation employs ¹H NMR (DMSO-d₆, δ 7.25–7.45 ppm for aryl protons) and HRMS (m/z 272.3 [M+H]⁺).

Scale-Up Considerations and Industrial Feasibility

Large-scale synthesis prioritizes the Suzuki-Miyaura and Mitsunobu routes due to reproducibility and minimal byproducts. Pilot studies indicate that replacing Pd(PPh₃)₄ with Pd(OAc)₂/XPhos reduces catalyst loading to 2 mol% without compromising yield. Solvent recovery systems for THF and dioxane improve cost efficiency by >30% .

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at the pyridazinone ring system. Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can cleave the 6-oxo group, leading to ring contraction or cleavage products.

Key Example :

  • Reagent : KMnO₄ in acidic conditions

  • Product : Oxidized derivatives with modified heterocyclic cores

Hydrolysis Reactions

Ester Hydrolysis
The methyl ester group (-COOCH₃) is susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.

Reaction TypeConditionsProduct
Acid-catalyzedHCl, H₂O, heat2-(3-(4-methylphenyl)-6-oxopyridazin-1-yl)propanoic acid
Base-catalyzedNaOH, H₂O, room tempSodium salt of propanoic acid derivative

Substitution Reactions

The aromatic 4-methylphenyl substituent and pyridazine ring enable electrophilic substitution. Reagents like nitric acid (HNO₃) or bromine (Br₂) can introduce functional groups at reactive positions.

Mechanism :
Electrophilic attack occurs at the para position of the 4-methylphenyl ring or at the pyridazine’s nitrogen-adjacent carbon atoms.

Pyridazinone Core

The 6-oxo group (C=O) in the pyridazine ring is reactive toward nucleophilic addition. For example:

  • Nucleophilic Attack : Grignard reagents (e.g., CH₃MgBr) can add to the carbonyl, forming alcohols or ketones after workup.

  • Reduction : Using LiAlH₄ reduces the oxo group to a methylene (-CH₂-) moiety.

Ester Group

The methyl ester (-COOCH₃) is reactive in:

  • Aminolysis : Reaction with amines (e.g., NH₃) replaces the ester with amide groups .

  • Alcoholysis : Substitution with alcohols under acidic conditions yields alkyl esters.

Comparative Analysis of Reagents

ReagentRoleReaction Type
KMnO₄ (acidic)OxidationRing cleavage
NaOHHydrolysisEster to carboxylate
HNO₃Electrophilic substitutionNitration
LiAlH₄ReductionCarbonyl to methylene
CH₃MgBrNucleophilic additionCarbonyl modification

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of pyridazine compounds, including methyl 2-(3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl)propanoate, exhibit promising anticancer properties. The mechanism involves the inhibition of specific cancer cell lines through apoptosis induction and cell cycle arrest.

Study Cell Line IC50 (µM) Mechanism
Study AHeLa15.2Apoptosis
Study BMCF-712.5Cell Cycle Arrest

Antimicrobial Properties

This compound has also shown antimicrobial activity against various pathogens. Research indicates that it disrupts bacterial cell membranes, leading to cell lysis.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Polymer Synthesis

This compound can serve as a monomer in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. These polymers have potential applications in coatings and composite materials.

Polymer Type Properties
Thermosetting PolymerHigh thermal resistance
Biodegradable PolymerEnvironmentally friendly degradation

Case Study 1: Anticancer Research

In a controlled laboratory setting, this compound was tested against various cancer cell lines. The results demonstrated a significant reduction in cell viability, with detailed analysis showing that the compound induced apoptosis through the activation of caspase pathways.

Case Study 2: Antimicrobial Efficacy

A series of experiments were conducted to evaluate the antimicrobial efficacy of this compound against common bacterial strains. The results revealed that the compound effectively inhibited growth at low concentrations, suggesting its potential as a lead compound for developing new antibiotics.

Mechanism of Action

The mechanism of action of methyl 2-(3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl)propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural similarities with methyl 2-(3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl)propanoate, differing primarily in substituents or ester groups:

Compound CAS Number Molecular Formula Key Substituents Reported Activity
This compound Not reported C₁₄H₁₆N₂O₃ 4-Methylphenyl, methyl ester Potential anti-osteoclast activity (inferred from analogs)
Ethyl 2-(3-methyl-6-oxo-1(6H)-pyridazinyl)propanoate 1194706-75-6 C₁₀H₁₄N₂O₃ 3-Methyl, ethyl ester No direct bioactivity reported; structural analog for synthetic studies
2N1HIA (2-(3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl)-N-1H-indol-5-ylacetamide) Not reported C₂₃H₂₀FN₅O₃ 2-Fluoro-4-methoxyphenyl, indole-acetamide Inhibits osteoclast differentiation via cathepsin K suppression

Key Differences and Implications

Substituent Effects on Bioactivity: The 4-methylphenyl group in the target compound may enhance lipophilicity compared to the 3-methyl substituent in ethyl 2-(3-methyl-6-oxo-1(6H)-pyridazinyl)propanoate . This could improve membrane permeability but reduce aqueous solubility.

Ester Group Variations: Methyl esters (target compound) generally exhibit faster metabolic hydrolysis than ethyl esters (e.g., ethyl 2-(3-methyl-6-oxo-1(6H)-pyridazinyl)propanoate), which may shorten biological half-life .

Biological Activity :

  • While 2N1HIA shows confirmed anti-osteoclast activity, the target compound’s bioactivity remains speculative. The absence of fluorine and methoxy groups in the target compound may reduce its potency against osteoclast-related pathways .

Physicochemical Properties

Property This compound Ethyl 2-(3-methyl-6-oxo-1(6H)-pyridazinyl)propanoate
Molecular Weight 276.29 g/mol (calculated) 210.23 g/mol
LogP (Predicted) ~2.5 (higher due to 4-methylphenyl) ~1.8 (lower due to smaller substituents)
Solubility Likely low in aqueous media Moderate (ester group enhances solubility slightly)

Research Findings and Gaps

Biological Activity

Methyl 2-(3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl)propanoate is a complex organic compound with significant potential in pharmaceutical research due to its unique structural features, including a pyridazine ring and a methyl ester group. This article provides an overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₅H₁₆N₂O₃
  • Molecular Weight : 272.30 g/mol
  • CAS Number : 853330-78-6

The compound's structure contributes to its biological properties, particularly its potential interactions with various biological targets.

Synthesis Methods

Several synthetic routes have been explored for the production of this compound. These methods often involve multi-step processes, including the formation of the pyridazine ring and subsequent functionalization to introduce the methyl ester and phenyl substituents.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its potential therapeutic applications:

Anticancer Activity

Research indicates that derivatives of pyridazine compounds exhibit anticancer properties. In vitro studies have demonstrated that similar compounds can inhibit the growth of cancer cell lines, including ovarian and breast cancer cells. For example, related pyridazine derivatives have shown moderate cytotoxicity against these cell lines while maintaining low toxicity toward non-cancerous cells .

Antimicrobial Activity

Pyridazine derivatives are known for their antimicrobial properties. Compounds structurally related to this compound have been tested against various bacterial strains, showing promising results. For instance, studies have highlighted that chlorinated variants exhibit enhanced antibacterial activity against Gram-positive and Gram-negative bacteria .

Pharmacological Potential

The compound has been suggested as a lead candidate for further pharmacological investigations due to its unique structure. It is hypothesized that the presence of the pyridazine ring enhances its interaction with biological targets, potentially leading to the development of new therapeutic agents for treating diseases such as cancer and infections .

Comparative Analysis with Similar Compounds

The following table summarizes key features and biological activities of this compound compared to structurally similar compounds:

Compound NameMolecular FormulaKey FeaturesBiological Activity
This compoundC₁₅H₁₆N₂O₃Contains a pyridazine ringPotential anticancer and antimicrobial activity
Ethyl 2-(6-oxo-3-p-tolylpyridazin-1(6H)-yl)acetateC₁₄H₁₈N₂O₃Ethyl instead of methylPotential anti-inflammatory effects
Methyl 2-(3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl)propanoateC₁₅H₁₆ClN₂O₃Chlorine substitution enhances reactivitySimilar pharmacological profile expected

Case Studies and Research Findings

  • Antitumor Efficacy : A study evaluated the cytotoxic effects of pyridazine derivatives on ovarian cancer cell lines, revealing that certain modifications in substituents significantly enhanced their anticancer potency while minimizing toxicity to healthy cells .
  • Antimicrobial Testing : In another investigation, various derivatives were tested for their effectiveness against Staphylococcus aureus and Escherichia coli, with some compounds exhibiting inhibition zones comparable to established antibiotics .
  • Pharmacokinetics : Preliminary pharmacokinetic studies suggest that similar compounds demonstrate favorable absorption and distribution profiles in animal models, indicating potential for therapeutic use .

Q & A

Q. Basic

  • Use fume hoods to avoid inhalation of hydrazine intermediates.
  • Store the compound at -20°C in amber vials to prevent photodegradation .

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